molecular formula C12H14N4O3 B14708429 N-butyl-6-nitroindazole-1-carboxamide CAS No. 24240-33-3

N-butyl-6-nitroindazole-1-carboxamide

Cat. No.: B14708429
CAS No.: 24240-33-3
M. Wt: 262.26 g/mol
InChI Key: BZYCNDXLQSDOSG-UHFFFAOYSA-N
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Description

N-butyl-6-nitroindazole-1-carboxamide is a synthetic indazole derivative characterized by a nitro group at the 6-position, a butyl chain at the 1-position, and a carboxamide functional group. The nitro group at position 6 enhances electrophilicity, which may influence binding affinity to biological targets, while the butyl chain and carboxamide moiety contribute to lipophilicity and solubility profiles .

Properties

CAS No.

24240-33-3

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-butyl-6-nitroindazole-1-carboxamide

InChI

InChI=1S/C12H14N4O3/c1-2-3-6-13-12(17)15-11-7-10(16(18)19)5-4-9(11)8-14-15/h4-5,7-8H,2-3,6H2,1H3,(H,13,17)

InChI Key

BZYCNDXLQSDOSG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-nitroindazole-1-carboxamide typically involves the reaction of 6-nitroindazole with butylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-nitroindazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the nitro group.

Scientific Research Applications

N-butyl-6-nitroindazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-6-nitroindazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxamide functionality allows the compound to form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-butyl-6-nitroindazole-1-carboxamide with structurally related indazole carboxamides, focusing on substituent effects and hypothesized biological implications.

Substituent Variations and Their Impact

Compound Name Position 1 Substituent Position 3/6 Substituent Key Functional Groups Potential Biological Implications
This compound Butyl 6-Nitro Nitro, carboxamide Enhanced electrophilicity, possible DNA interaction
N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide Butyl 3-Carboxamide with branched aminocarbonyl Carboxamide, aminocarbonyl Improved solubility; potential kinase inhibition due to hydrogen-bonding motifs
N-(1-amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide Cyclohexylmethyl 3-Carboxamide with amino-oxobutanamide Cyclohexyl, oxobutanamide Increased lipophilicity; possible CNS penetration
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide 4-Fluorobenzyl Indole-3-acetamide Fluorobenzyl, acetamide Enhanced metabolic stability (fluorine effect); GPCR modulation

Key Differences and Research Findings

Nitro Group vs. In contrast, carboxamide-substituted analogs (e.g., the cyclohexylmethyl derivative) prioritize hydrogen bonding, which is critical for ATP-binding pocket interactions in kinase inhibitors.

Butyl vs. Cyclohexylmethyl/4-Fluorobenzyl at Position 1 :

  • The butyl chain in this compound offers moderate lipophilicity, balancing membrane permeability and solubility. Cyclohexylmethyl and 4-fluorobenzyl groups in analogs increase steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

The unmodified carboxamide in the target compound may limit conformational flexibility but reduce synthetic complexity.

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